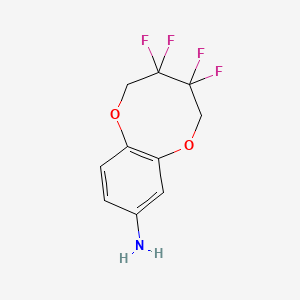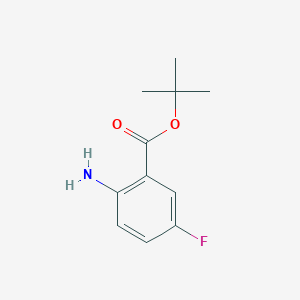
3-((5-Chlorothiophen-2-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Chlorothiophen-2-yl)methyl)piperidine is a heterocyclic compound that contains a piperidine ring and a chlorinated thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Chlorothiophen-2-yl)methyl)piperidine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidine under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of piperidine to the aldehyde group, followed by cyclization to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. For example, the use of microwave irradiation in an alkaline aqueous medium can facilitate the cyclocondensation of alkyl dihalides and primary amines, leading to the formation of piperidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Chlorothiophen-2-yl)methyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to convert the compound into its reduced forms.
Substitution: The chlorinated thiophene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogenation (using palladium or platinum catalysts), sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced piperidine derivatives
Substitution: Substituted thiophene derivatives
Wissenschaftliche Forschungsanwendungen
3-((5-Chlorothiophen-2-yl)methyl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-((5-Chlorothiophen-2-yl)methyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The chlorinated thiophene moiety may enhance the compound’s binding affinity and specificity by participating in additional non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine alkaloid with antiviral and anti-inflammatory properties.
Uniqueness
3-((5-Chlorothiophen-2-yl)methyl)piperidine is unique due to the presence of the chlorinated thiophene moiety, which imparts distinct electronic properties and reactivity compared to other piperidine derivatives. This structural feature may enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Eigenschaften
Molekularformel |
C10H14ClNS |
|---|---|
Molekulargewicht |
215.74 g/mol |
IUPAC-Name |
3-[(5-chlorothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14ClNS/c11-10-4-3-9(13-10)6-8-2-1-5-12-7-8/h3-4,8,12H,1-2,5-7H2 |
InChI-Schlüssel |
CZMMUAJPRFSTFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)





